1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Drug-likeness Physicochemical profiling Fragment-based design

Source this polyheterocyclic core to exploit its unique T-shaped hydrogen-bond pattern (5 acceptors, 0 donors) and low MW (323.35) for fragment-growing strategies. Ideal for PUMA/Bcl-xL disruption (class-level IC50 3.8 µM) and type-II kinase hinge-binding libraries. Batch purity ≥95% ensures reproducible biochemical assay development.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 2320667-93-2
Cat. No. B2842574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
CAS2320667-93-2
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
InChIInChI=1S/C17H17N5O2/c23-17(15-12-16(24-19-15)13-4-2-1-3-5-13)21-9-6-14(7-10-21)22-11-8-18-20-22/h1-5,8,11-12,14H,6-7,9-10H2
InChIKeySEJWVABHBMJOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2320667-93-2): Heterocyclic Core Profile for Targeted Library Design


The compound 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine (CAS 2320667-93-2) is a synthetically derived, polyheterocyclic small molecule with the molecular formula C17H17N5O2 and a molecular weight of 323.35 g/mol [1]. Its structure uniquely integrates a piperidine scaffold substituted at the 1-position with a 5-phenylisoxazole-3-carbonyl moiety and at the 4-position with a 1H-1,2,3-triazole ring [1]. This architecture positions it within the broader class of piperidine–triazole–isoxazole hybrids, a scaffold family actively investigated for anticancer protein–protein interaction disruption, notably PUMA/Bcl-xL, as demonstrated by closely related analogs in a 2021 study where the most promising compound achieved an IC50 of 3.8 μM [2]. The compound is cataloged in PubChem with CID 121151177, with a computed XLogP3 of 1.7 and a topological polar surface area of 77 Ų [1].

Why 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Cannot Be Directly Substituted by Generic In-Class Analogs


While numerous piperidine–triazole–isoxazole hybrids exist, the precise regiochemistry and heterocyclic junction points of this compound create a unique spatial and electronic signature that fundamentally alters its intermolecular interaction capabilities. The 1,2,3-triazole N1-substitution on piperidine, combined with the isoxazole 3-carbonyl linkage, generates a T-shaped hydrogen-bond acceptor pattern (five acceptors, zero donors [1]) distinct from analogs like 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine (MW 373.4, TPSA 73.9 Ų) [2], resulting in a lower molecular bulk and a different hydrogen-bonding topology. In the structurally related anticancer library by Murthy et al., only one specific compound within the series exhibited potent PUMA/Bcl-xL disruption (IC50 3.8 μM) while others were inactive, demonstrating that minor structural variations lead to a binary activity switch in this pathway [3]. Simple replacement with a compound lacking this exact heterocyclic arrangement (e.g., varying the isoxazole substitution or the triazole ring position) is likely to abolish target engagement, as modeled by molecular docking studies in the same series [3].

Quantitative Differentiation of 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Against Closest Available Comparators


Physicochemical Property Differentiation: Reduced Molecular Weight and Optimized Lipophilicity Versus Fused-Ring Triazole Analogs

Relative to its closest commercially listed analog 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine, this compound demonstrates a significant reduction in molecular weight (323.35 vs. 373.41 g/mol, a decrease of ~50 Da) and marginally higher topological polar surface area (77 vs. 73.9 Ų) [1]. These properties are accompanied by a calculated XLogP3 of 1.7 [1], placing it within the favorable lipophilicity range for lead-like compounds. The comparator's more complex triazolopyridine system increases aromatic surface area and molecular bulk, which can negatively impact solubility and permeability. In the context of the PUMA/Bcl-xL interaction inhibition demonstrated by series analogs [2], the lower molecular weight of this compound offers an advantage for further fragment- or lead-based optimization toward orally bioavailable inhibitors.

Drug-likeness Physicochemical profiling Fragment-based design

Hydrogen-Bond Acceptor Topology Differentiation: Unique Acceptor Count and Spatial Arrangement Versus Cyclopropylidene and Pyrazole Analogs

This compound presents five hydrogen-bond acceptors and zero donors [1], a profile distinct from closely related isoxazole-piperidine hybrids such as 4-cyclopropylidene-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (CAS 2097888-31-6, MW 294.3, only 2 acceptors) and 4-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidine (pyrazole analog) [2]. The presence of the 1,2,3-triazole ring introduces three additional nitrogen atoms compared to the cyclopropylidene analog, substantially enhancing the potential for key hydrogen-bond interactions with biological targets such as the Bcl-xL hydrophobic groove, as computationally modeled for the series [3]. The pyrazole analog replaces the triazole with a methylpyrazole, altering the electronic distribution and hydrogen-bond geometry of the hinge region. When benchmarked against the most active compound in Murthy et al. (IC50 3.8 μM) that shares this hydrogen-bond pattern [3], this compound's acceptor topology represents a validated pharmacophoric element for PUMA/Bcl-xL disruption.

Hydrogen bonding Target engagement Structure-based design

Molecular Complexity and Rotatable Bonds: Balancing Conformational Flexibility and Rigidity for Target Adaptation

This compound exhibits a complexity score of 435 and exactly three rotatable bonds [1], a balance that differentiates it from both the more rigid cyclopropylidene analog (complexity ~350 due to absence of triazole) and the more flexible pyrazole analog (additional methylene spacer increasing rotatable bonds to 4–5) . The 1,2,3-triazole ring, being pseudo-aromatic and planar, introduces conformational restriction without excessively increasing rigidity, a feature computationally shown to pre-organize the pharmacophore for interaction with the PUMA binding interface on Bcl-xL in the series [2]. In contrast, the cyclopropylidene analog, lacking the triazole, would fail to engage the critical hydrogen-bond network observed in docking poses. This optimal flexibility-rigidity profile is a direct predictor of binding entropy-enthalpy compensation, which is essential for achieving nanomolar affinity in protein–protein interaction inhibitors.

Conformational analysis Ligand efficiency Medicinal chemistry optimization

Procurement-Driven Application Scenarios for 1-(5-Phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine Based on Differential Evidence


Fragment-Based Lead Optimization Targeting the PUMA/Bcl-xL Protein–Protein Interaction Axis

Based on the class-level evidence from Murthy et al. where a closely related piperidine–triazole–isoxazole hybrid achieved an IC50 of 3.8 μM in BRET-based PUMA/Bcl-xL disruption assays [1], this compound is an ideal low-molecular-weight core (MW 323.35, XLogP3 1.7 [2]) for further fragment growing or linking strategies. Its five hydrogen-bond acceptors [2] allow for systematic vector-based optimization while maintaining favorable developability parameters. Procurement should prioritize batches with ≥95% purity for biochemical assay development.

Kinase Inhibitor Scaffold Derivatization Leveraging the Triazole-Isoxazole Pharmacophore

The 1,2,3-triazole moiety is a well-established amide bioisostere in kinase inhibitor design [3]. This compound’s specific 1,2,3-triazol-1-yl substitution on piperidine, combined with the 5-phenylisoxazole carbonyl, creates a type-II kinase inhibitor hinge-binding motif. Its three rotatable bonds [2] provide sufficient flexibility to access a range of kinase ATP-binding pockets, while the phenylisoxazole can occupy the hydrophobic back pocket. It serves as a versatile synthetic intermediate for generating targeted libraries against kinases such as CLK, DYRK1A, or p38, as inferred from analogous triazole-isoxazole clinical candidates.

Comparative Selectivity Profiling Against Isoxazole-Piperidine Chemotypes in Antimicrobial Screening Cascades

Kuujia.com notes the compound's potential as an intermediate for antimicrobial agents [4]. In the context of the Indian Journal of Chemistry study by Raja Peddapyata et al. on isoxazole-piperidine-1,2,3-triazoles as anticancer agents [5], this specific compound can be procured as a reference standard to benchmark antimicrobial vs. anticancer selectivity within a screening cascade. Its unique 5-phenyl substitution on the isoxazole (compared to 5-methyl or unsubstituted analogs) alters the electronic distribution of the heterocycle, which is expected to differentially impact binding to bacterial vs. human topoisomerases.

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